N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide, also known as BDB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDB is a benzodioxole derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various biological targets
Mode of Action
It’s known that the compound can form complexes with metal ions, which could potentially influence its interaction with biological targets . The presence of the 3,5-dimethylpyrazol-1-yl group might also play a role in its interaction with its targets .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways
Pharmacokinetics
A related compound was found to have high in vivo stability and a favorable biodistribution profile in mice . This suggests that the compound could potentially have good bioavailability, but more research is needed to confirm this.
Result of Action
Compounds with similar structures have been found to have various biological activities
Action Environment
It’s known that factors like the molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion can significantly influence the catalytic activities of similar compounds
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide in lab experiments is its high purity, which allows for accurate and reproducible results. Another advantage is its relatively low cost compared to other synthetic compounds. However, one limitation is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective effects, which makes it a promising candidate for further investigation.
Another area of interest is its potential as a treatment for metabolic disorders such as diabetes and obesity. This compound has been shown to improve glucose tolerance and reduce body weight in animal studies, making it a potential treatment for these conditions in humans.
Overall, this compound is a promising compound that has shown potential in a range of therapeutic applications. Further research is needed to fully understand its mechanism of action and to explore its potential as a treatment for various diseases.
Synthesis Methods
The synthesis of N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide involves the reaction of 1,3-benzodioxole-5-carboxylic acid with 3,5-dimethylpyrazole in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to yield this compound in high purity.
Scientific Research Applications
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research that has received significant attention is its potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Another area of research that has shown promise is this compound's potential as an anticancer agent. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This makes it a potential treatment for various types of cancer, including breast and lung cancer.
properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10-7-11(2)18(17-10)6-5-16-15(19)12-3-4-13-14(8-12)21-9-20-13/h3-4,7-8H,5-6,9H2,1-2H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLZKEPEIAVGJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC3=C(C=C2)OCO3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201321724 |
Source
|
Record name | N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201321724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49727818 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
890604-14-5 |
Source
|
Record name | N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201321724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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